![molecular formula C21H15ClFN3S B3001014 2-[(3-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine CAS No. 688355-72-8](/img/structure/B3001014.png)

2-[(3-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

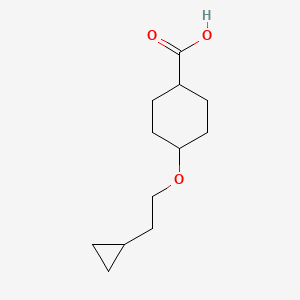

Description

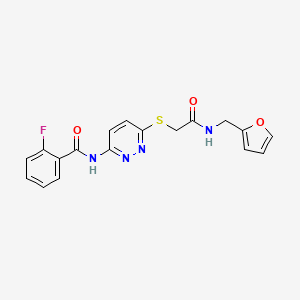

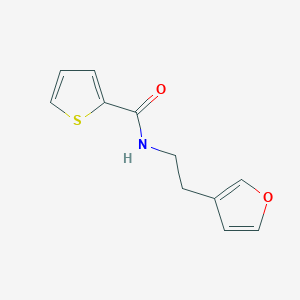

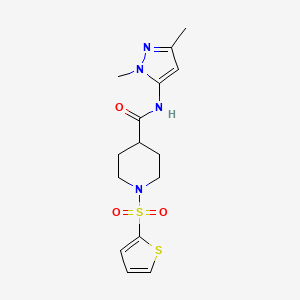

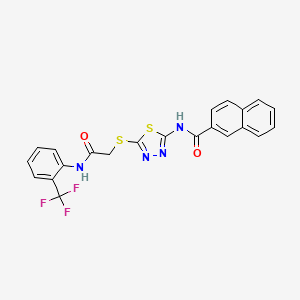

The compound 2-[(3-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine is a quinazolinone derivative, which is a class of compounds known for their diverse pharmacological activities. The structure of this compound suggests that it may possess interesting biological properties due to the presence of both chlorophenyl and fluorophenyl groups, which are often associated with antibacterial and antihistaminic activities, as seen in related compounds .

Synthesis Analysis

The synthesis of related quinazolinone derivatives typically involves strategies such as S-arylation methods, which are appreciated for their simplicity and high conversion rates with short reaction times . Similar compounds have been synthesized and characterized using techniques like IR, 1H-NMR, and mass spectrometry, ensuring the purity and structural integrity of the compounds .

Molecular Structure Analysis

Quinazolinone derivatives often crystallize in various systems such as orthorhombic or monoclinic, with specific space groups and unit cell parameters that are determined through X-ray crystallography . The molecular structures are further refined to obtain accurate atomic positions, with non-hydrogen atoms refined anisotropically and hydrogen atoms placed theoretically .

Chemical Reactions Analysis

The chemical reactivity of quinazolinone derivatives can be explored through their interactions with bacterial strains, indicating potential antibacterial properties . Additionally, the antihistaminic activity of these compounds can be evaluated through biological assays such as histamine-induced bronchoconstriction methods in animal models .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, including empirical formula, crystal system, space group, unit cell parameters, and volume, are crucial for understanding their behavior in biological systems . The electrostatic potential surface (ESP) derived from density functional theory (DFT) methods provides insights into the electronic distribution within the molecule, which is important for predicting interactions with biological targets . The Hirshfeld surface analysis and fingerprint plots offer a visual representation of intermolecular interactions and can help in understanding the compound's stability and reactivity .

Scientific Research Applications

AMPA Receptor Antagonism

Research by Chenard et al. (2001) explored quinazolin-4-ones, structurally related to 2-[(3-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine, as AMPA receptor antagonists. Their study highlighted the structure-activity relationship (SAR) of these compounds, identifying new antagonists with methylamino tether groups (Chenard et al., 2001).

Antibacterial Activity

A study by Appani et al. (2016) synthesized novel quinazolin-4(3H)-ones, closely related to the chemical , and tested them for antibacterial activity. They found that certain derivatives demonstrated potent activity against Proteus vulgaris and Bacillus subtilis (Appani, Bhukya, & Gangarapu, 2016).

Tuberculostatic Activity

Nosova et al. (2021) conducted research on new 4-anilinoquinazolines starting from 6,7,8-trifluoro-2-(methylsulfanyl)quinazolin-4(3H)-one, which is structurally similar to the chemical . They found in vitro tuberculostatic activity in one of the derivatives (Nosova, Permyakova, Lipunova, & Charushin, 2021).

Antimicrobial Activity

Raval et al. (2012) synthesized heterocyclic compounds containing elements similar to 2-[(3-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine. These compounds showed significant antimicrobial activity (Raval, Desai, & Desai, 2012).

Antipsychotic and Anticonvulsant Activities

A study by Kaur et al. (2010) on thiadiazolylpyridinyl/indolylisoxazolyl quinazolinone-4-ones, which are structurally related to the chemical , reported screening for antipsychotic and anticonvulsant activities (Kaur, Saxena, & Kumar, 2010).

Anti-Inflammatory Activity

Research by Sun et al. (2019) on fluorine-substituted benzoquinazolin-2-amine derivatives demonstrated potential inhibitory effects on LPS-induced NO secretion, indicating anti-inflammatory activity (Sun, Gao, Wang, & Hou, 2019).

Diuretic Activity

A study by Maarouf et al. (2004) on quinazolin-4(3H)-one derivatives, related to the chemical , investigated their diuretic activity, finding significant results in certain derivatives (Maarouf, El‐Bendary, & Goda, 2004).

Imaging Epidermal Growth Factor Receptor Tyrosine Kinase

Holt et al. (2006) synthesized a derivative for positron emission tomography imaging of the epidermal growth factor receptor tyrosine kinase, demonstrating the potential of quinazoline derivatives in diagnostic imaging (Holt, Ravert, Dannals, & Pomper, 2006).

Future Directions

The future directions for research on this compound could involve further investigation into its potential biological activities, given the known activities of other quinazolinone derivatives . Additionally, more research could be done to elucidate its synthesis methods, chemical reactions, and physical and chemical properties.

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazoles, have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Compounds with similar structures have been found to interact with a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Compounds with similar structures have been found to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

properties

IUPAC Name |

2-[(3-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClFN3S/c22-15-5-3-4-14(12-15)13-27-21-25-19-7-2-1-6-18(19)20(26-21)24-17-10-8-16(23)9-11-17/h1-12H,13H2,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFGURULCPGIBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=CC=C3)Cl)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClFN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B3000933.png)

![N-(2-(4-(2-(o-tolyloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B3000934.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3000945.png)

![2-Ethylbutyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate](/img/structure/B3000949.png)

![1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B3000950.png)

![7-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3000953.png)